magnesium;prop-1-en-2-ylbenzene;bromide

Description

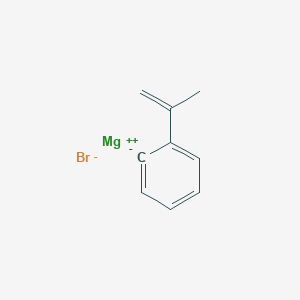

Magnesium;prop-1-en-2-ylbenzene;bromide is an organomagnesium compound classified as a Grignard reagent. Its structure consists of a prop-1-en-2-ylbenzene (isopropenylbenzene) group bonded to a magnesium atom, with a bromide counterion. The IUPAC name is magnesium;prop-1-ene;bromide, and its SMILES notation is C\C=C$$Mg]Br . This compound is typically synthesized by reacting prop-1-en-2-ylbenzene bromide with magnesium metal in anhydrous tetrahydrofuran (THF) or diethyl ether under inert conditions. Grignard reagents like this are pivotal in organic synthesis for forming carbon-carbon bonds, enabling the construction of complex molecules such as pharmaceuticals and polymers .

Prop-1-en-2-ylbenzene (isopropenylbenzene) is an aromatic allylic compound, and its incorporation into the Grignard reagent imparts unique reactivity due to the conjugation between the benzene ring and the alkenyl group. The compound is commercially available as a 0.5 M solution in THF, emphasizing its sensitivity to moisture and oxygen .

Properties

CAS No. |

918299-28-2 |

|---|---|

Molecular Formula |

C9H9BrMg |

Molecular Weight |

221.38 g/mol |

IUPAC Name |

magnesium;prop-1-en-2-ylbenzene;bromide |

InChI |

InChI=1S/C9H9.BrH.Mg/c1-8(2)9-6-4-3-5-7-9;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 |

InChI Key |

GCGHFUGUHNVIAD-UHFFFAOYSA-M |

Canonical SMILES |

CC(=C)C1=CC=CC=[C-]1.[Mg+2].[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;prop-1-en-2-ylbenzene;bromide can be synthesized through the reaction of magnesium with prop-1-en-2-ylbenzene bromide in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the magnesium from reacting with moisture or oxygen. The general reaction is as follows:

Mg+C9H9Br→C9H9MgBr

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process includes the use of high-purity magnesium turnings and anhydrous solvents to minimize impurities and side reactions.

Chemical Reactions Analysis

Types of Reactions

Magnesium;prop-1-en-2-ylbenzene;bromide undergoes several types of chemical reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

Substitution Reactions: Can replace halides in organic compounds.

Coupling Reactions: Participates in reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes and ketones are common reactants.

Solvents: Anhydrous THF or diethyl ether.

Catalysts: Palladium or nickel catalysts for coupling reactions.

Major Products

Alcohols: Formed from the reaction with aldehydes or ketones.

Substituted Aromatics: Result from substitution reactions.

Coupled Products: Formed in coupling reactions with aryl or vinyl halides.

Scientific Research Applications

Magnesium;prop-1-en-2-ylbenzene;bromide is widely used in scientific research due to its versatility in organic synthesis. Some applications include:

Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.

Industry: Applied in the production of polymers, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism by which magnesium;prop-1-en-2-ylbenzene;bromide exerts its effects involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in various substrates, leading to the formation of new carbon-carbon bonds. The molecular targets include carbonyl compounds, halides, and other electrophilic species.

Comparison with Similar Compounds

Structural and Functional Comparisons

Allylmagnesium Bromide (CH₂=CHCH₂MgBr)

- Structure : A simple allylic Grignard reagent with a linear alkenyl group.

- Reactivity : Highly reactive in nucleophilic additions and couplings due to the allylic system’s electron-rich nature. It participates in 1,2- or 1,4-additions with carbonyl compounds .

- Solubility : Typically stored in diethyl ether or THF, similar to magnesium;prop-1-en-2-ylbenzene;bromide .

- Applications : Used in synthesizing allylic alcohols and alkenes.

Phenylmagnesium Bromide (C₆H₅MgBr)

- Structure : Aryl Grignard reagent with a benzene ring directly bonded to magnesium.

- Reactivity : Less reactive toward electrophiles compared to allylic Grignard reagents. Primarily used in forming biaryl compounds or aryl alcohols .

- Thermal Stability : More stable than alkenyl Grignard reagents due to the aromatic system’s resonance stabilization.

Cyclohexylmethylmagnesium Bromide (C₆H₁₁CH₂MgBr)

- Structure : Features a bulky cyclohexylmethyl group.

- Reactivity : Steric hindrance slows reaction kinetics compared to less bulky reagents like this compound. Prefers less crowded electrophiles .

- Solubility : Requires THF for stabilization, similar to other sensitive Grignard reagents .

Physicochemical Properties

| Property | This compound | Allylmagnesium Bromide | Phenylmagnesium Bromide |

|---|---|---|---|

| Molecular Formula | C₉H₉MgBr | C₃H₅MgBr | C₆H₅MgBr |

| Molecular Weight | ~213.3 g/mol | 133.3 g/mol | 181.3 g/mol |

| Typical Solvent | THF | Diethyl ether/THF | Diethyl ether/THF |

| Reactivity | High (allylic + aromatic conjugation) | Very High (allylic) | Moderate (aryl) |

| Thermal Stability | Moderate (decomposes above 100°C) | Low | High |

Notes:

Q & A

Q. What established methods are used to synthesize magnesium bromide in laboratory settings?

Magnesium bromide can be synthesized via direct reaction of magnesium with bromine gas () or by neutralizing magnesium oxide or carbonate with hydrobromic acid (). Critical considerations include using pure reactants to avoid side products and controlling reaction conditions (e.g., temperature, stoichiometry) to optimize yield . For reproducibility, detailed experimental protocols should follow guidelines emphasizing precise reagent characterization and documentation .

Q. How can researchers characterize the purity and structure of prop-1-en-2-ylbenzene bromide derivatives?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and monitor reaction progress.

- X-ray Crystallography : For unambiguous structural determination. Software like SHELXL (for refinement) and Mercury (for visualization) can analyze hydrogen bonding and packing motifs .

- Elemental Analysis : To verify purity and stoichiometry.

- Mass Spectrometry : For molecular weight confirmation. Documentation should adhere to crystallographic data standards (e.g., CIF files) and include error analysis .

Q. What safety protocols are critical when handling allylmagnesium bromide in Grignard reactions?

Allylmagnesium bromide must be handled under inert atmospheres (argon/nitrogen) to prevent moisture-induced decomposition. Proper ventilation, use of flame-resistant labware, and personal protective equipment (e.g., face shields, gloves) are essential. Spills require immediate neutralization with dry sand or alcohol-free CO₂ extinguishers .

Advanced Research Questions

Q. How can discrepancies in reported thermodynamic data for magnesium bromide reactions be resolved?

Conflicting thermochemical values (e.g., ) may arise from differences in measurement techniques (calorimetry vs. computational models) or solvent effects. Researchers should:

- Compare data from multiple sources (e.g., NIST-JANAF tables ).

- Validate computational results (DFT, ab initio) against experimental benchmarks.

- Conduct sensitivity analyses to identify error sources (e.g., impurity levels in reactants) .

Q. What strategies address challenges in crystallizing prop-1-en-2-ylbenzene bromide derivatives?

Poor crystallization may stem from low solubility or competing polymorphs. Solutions include:

- Solvent Screening : Use high-boiling-point solvents (e.g., DMF) or mixed-solvent systems.

- Seeding : Introduce pre-formed crystals to guide nucleation.

- Temperature Gradients : Slow cooling to promote ordered lattice formation. Advanced tools like Mercury’s Materials Module can predict packing patterns and identify optimal conditions .

Q. How does graph set analysis elucidate hydrogen bonding in magnesium bromide cocrystals?

Graph set notation (e.g., for dimeric motifs) categorizes hydrogen-bonding patterns, revealing how bromide ions interact with coformers (e.g., water, amines). This analysis aids in designing cocrystals with tailored stability and solubility, leveraging directional interactions described in Etter’s formalism .

Q. What role do computational models play in predicting bromide ion reactivity in magnesium-based organometallics?

Density Functional Theory (DFT) can simulate reaction pathways, such as bromide’s nucleophilic displacement in Grignard reagents. Key parameters include ionization energies (: ) and bond dissociation energies, which influence reaction kinetics and selectivity .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting data on magnesium bromide’s catalytic efficiency?

Variability in catalytic performance (e.g., turnover numbers) may arise from differences in substrate purity, solvent polarity, or reaction scale. Systematic studies should:

- Replicate conditions from literature reports.

- Use standardized characterization (e.g., GC-MS for product quantification).

- Apply multivariate analysis to isolate critical variables .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.